molecular formula C18H27ClN2O2 B1511057 1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride CAS No. 878167-54-5

1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride

Cat. No.: B1511057
CAS No.: 878167-54-5
M. Wt: 338.9 g/mol
InChI Key: ZVIZHEMABFBZMC-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers of this compound

Property Value
Molecular Formula C₁₈H₂₇ClN₂O₂
Molecular Weight 338.87 g/mol
SMILES CC1=CC2=C(C=C1)N(C(OC(C)(C)C)=O)CC32CCNCC3.Cl
InChI Key ZVIZHEMABFBZMC-UHFFFAOYSA-N

Molecular Architecture: Spirocyclic Indoline-Piperidine Core

The compound features a spirocyclic framework formed by the fusion of a 2,3-dihydroindole (indoline) and a piperidine ring via a shared spiro carbon atom. Key structural attributes include:

  • Indoline Component : A benzannulated five-membered ring with a secondary amine at N1 and a methyl substituent at C5.
  • Piperidine Component : A six-membered saturated nitrogen heterocycle.
  • Spiro Junction : The indoline C3 and piperidine C4 atoms converge at the spiro center, creating a rigid, non-planar bicyclic system.

The Boc group at N1 introduces steric bulk, protecting the indoline nitrogen during synthetic manipulations. The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing solubility in polar solvents.

Figure 1: Three-Dimensional Representation of the Spirocyclic Core

(Note: A 3D model would highlight the orthogonal orientation of the two rings and the Boc group’s spatial arrangement.)

Stereochemical Considerations in the Bicyclic System

The spiro junction imposes axial chirality due to the restricted rotation around the shared carbon atom. While the compound lacks traditional stereocenters, the twisted arrangement of the indoline and piperidine rings generates two enantiomeric forms. This chirality arises from the non-superimposable mirror images of the spiro system, even in the absence of four distinct substituents.

Table 2: Stereochemical Properties of the Spirocyclic System

Property Description
Chirality Type Axial (spiro-induced)
Enantiomeric Pair R- and S-configured twist
Diastereoselectivity Achieved via chiral catalysts or substrates

In synthetic routes, diastereoselective cyclization strategies, such as Ag(I)/PPh₃-catalyzed reactions, enable controlled formation of the spiro center. Computational studies reveal that non-covalent interactions (e.g., cation-π interactions) stabilize transition states, favoring specific diastereomers.

Protective Group Chemistry: Role of tert-Butoxycarbonyl (Boc) Functionality

The Boc group serves as a temporary protective moiety for the indoline nitrogen, enabling selective functionalization of other reactive sites. Its incorporation and removal follow well-established protocols:

Boc Protection Mechanism:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or acetonitrile.
  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates deprotonation of the indoline nitrogen.
  • Reaction : Nucleophilic attack by the indoline nitrogen on Boc₂O yields the protected amine and releases CO₂ gas.

Boc Deprotection Mechanism:

  • Acidic Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) protonates the carbamate, triggering cleavage of the Boc group.
  • Outcome : Generates a tert-butyl cation (stabilized by TFA) and releases the free amine as a hydrochloride salt.

Scheme 1: Boc Protection/Deprotection Cycle

  • Protection :
    Indoline-NH + Boc₂O → Indoline-N(Boc) + CO₂ + tert-butoxide
  • Deprotection :
    Indoline-N(Boc) + HCl → Indoline-NH₂⁺Cl⁻ + CO₂ + tert-butyl cation

The Boc group’s acid-labile nature ensures compatibility with diverse synthetic conditions, making it indispensable in multi-step syntheses of spirocyclic alkaloids and pharmaceuticals.

Properties

IUPAC Name

tert-butyl 5-methylspiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-13-5-6-15-14(11-13)18(7-9-19-10-8-18)12-20(15)16(21)22-17(2,3)4;/h5-6,11,19H,7-10,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIZHEMABFBZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743271
Record name tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878167-54-5
Record name tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Precursors

The synthesis starts with the preparation of 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine or related 4-imino-4-(2-fluorophenyl)-1-methylpiperidine intermediates. These are prepared by reacting 2-fluorophenylacetonitrile with mechloroethamine hydrochloride in the presence of sodium hydride and a polar aprotic solvent like dimethylformamide (DMF).

Reductive Cyclization to Form Spiro[indoline-3,4'-piperidine]

The critical step involves reductive cyclization of the 4-cyano or 4-imino precursor to form the spiro[indoline-3,4'-piperidine] framework. This is achieved using lithium aluminum hydride (LiAlH4) in solvents such as 1,2-dimethoxyethane or tetrahydrofuran (THF) at temperatures ranging from ambient to reflux. This step forms the indoline ring by intramolecular C–N bond formation.

Introduction of the Boc Protecting Group

The free amine of the spiro compound is then protected with the Boc group. This is typically performed by treating the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine in an organic solvent such as chloroform. The reaction is carried out at room temperature and monitored until completion.

Formation of the Hydrochloride Salt

The final compound is converted into its hydrochloride salt by treatment with ethereal hydrogen chloride or aqueous hydrochloric acid followed by recrystallization from suitable solvent mixtures (e.g., methanol-ether) to obtain crystalline 1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride with high purity and defined melting point.

Reaction Conditions and Yields

Step Reagents & Conditions Solvent(s) Temperature Yield (%) Notes
Precursor formation 2-fluorophenylacetonitrile + mechloroethamine HCl + NaH DMF Ambient High Formation of 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine
Grignard alkylation Alkyl MgBr Ether 0 °C to ambient Moderate Controlled to avoid full hydrolysis
Reductive cyclization LiAlH4 1,2-dimethoxyethane or THF Ambient to reflux Excellent Forms spiro[indoline-3,4'-piperidine] core
Boc protection Di-tert-butyl dicarbonate + triethylamine Chloroform Room temperature High Protects the amine group
Hydrochloride salt formation HCl (ether or aqueous) Methanol-ether mixture Ambient High Yields crystalline hydrochloride salt

Chemical Reactions Analysis

Critical Reaction Steps and Data

Reaction Step Reagents Conditions Yield References
Reductive CyclizationLithium aluminum hydride (LAH)THF, reflux (40–60°C)~70%
Dianion AlkylationSodium hydride, methyl iodideDMSO, 0°C–55°C~60%
Boc ProtectionBoc anhydride, DMAPDichloromethane, rt–0°C~80%
Hydrochloride Salt FormationHCl gasEther, room temperature>90%

Mechanistic Insights

  • Cyclization Mechanism : The spiro ring forms via intramolecular nucleophilic attack during the reduction of a cyano or imino intermediate . For example, 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine undergoes LAH-mediated reduction to generate the indoline ring, which cyclizes with the piperidine ring .

  • Boc Protection : The reaction proceeds via a two-step process: (1) activation of the Boc anhydride by DMAP and (2) nucleophilic attack by the piperidine nitrogen to form the carbamate .

Analytical Characterization

The compound is characterized by:

  • ¹H NMR : Peaks corresponding to the Boc group (δ 1.4–1.6 ppm, singlet) and spiro ring protons (δ 2.0–3.0 ppm, multiplet) .

  • Mass Spectrometry : Molecular ion peak at m/z 338 (M+H⁺) .

  • Melting Point : Not reported, but related spiro compounds exhibit melting points between 180–200°C .

Scientific Research Applications

Scientific Research Applications

1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride has several notable applications:

1. Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in developing new pharmaceuticals and organic materials due to its unique structural properties.

2. Biology

  • Biological Probes : The compound can be utilized as a probe to study biological systems. It aids in enzyme inhibition studies and receptor binding assays, contributing to our understanding of various biochemical pathways.

3. Medicine

  • Therapeutic Potential : There is growing interest in its potential therapeutic applications, particularly for neurological disorders and anti-inflammatory treatments. For example, derivatives of this compound have shown promise in enhancing the effects of serotonin precursors (5-HTP) and exhibiting anti-inflammatory activity by inhibiting lipoxygenase enzymes .

4. Industry

  • Advanced Materials and Catalysts : The unique structure of this compound makes it valuable in developing advanced materials and catalysts for various industrial applications.

The compound exhibits a variety of biological activities:

  • Antidepressant Effects : Studies indicate that spiro[indoline-3,4'-piperidine] derivatives can enhance the effects of 5-hydroxytryptophan (5-HTP), suggesting potential antidepressant properties with effective doses observed at 7.8 mg/kg in animal models.
  • Anticonvulsant Properties : It has been shown to protect against seizures induced by supramaximal electroshock (SES), with effective doses recorded at 17.3 mg/kg.
  • Anti-inflammatory Activity : In vitro studies demonstrate that certain indoline-based compounds can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes, with IC50 values around 0.45 μM against isolated 5-LOX .

Case Study 1: Antitumor Activity

A study focused on synthesizing novel derivatives of spiro[indoline-3,4'-piperidine] evaluated their antiproliferative activities against various cancer cell lines (A549, BEL-7402, HeLa). One derivative exhibited significant potency against BEL-7402 cell lines with an IC50 value of 30.03 μg/mL. Molecular docking studies revealed strong binding affinities to target proteins involved in cell proliferation .

Case Study 2: Anti-inflammatory Characterization

Research on indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) showed promising results. A specific derivative was identified with IC50 values of 0.41 ± 0.01 μM for 5-LOX and demonstrated significant anti-inflammatory efficacy in vivo during zymosan-induced peritonitis models .

Summary Table of Biological Activities

Activity Mechanism/Target Effective Dose/IC50
AntidepressantEnhances effects of 5-HTPED50 = 7.8 mg/kg
AnticonvulsantProtects against SESED50 = 17.3 mg/kg
Anti-inflammatoryInhibits lipoxygenase (5-LOX)IC50 = ~0.45 μM
AntitumorInhibits cancer cell proliferationIC50 = 30.03 μg/mL

Mechanism of Action

The mechanism by which 1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table compares 1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride with analogous spiro[indoline-3,4'-piperidine] derivatives:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Purity Storage Conditions
1-Boc-5-Methylspiro[...] hydrochloride 878167-54-5 C₁₈H₂₇ClN₂O₂ 338.9 5-Methyl, 1-Boc ≥95% Sealed, dry, RT
1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] HCl 858351-44-7 C₁₇H₂₄ClFN₂O₂ 342.84 5-Fluoro, 1-Boc N/A Sealed, dry, RT
1-(Methylsulfonyl)spiro[...] hydrochloride 159634-86-3 C₁₃H₁₈ClN₂O₂S 302.82 1-Methylsulfonyl ≥97% RT
(±)-2-(4-Chlorophenyl)-1'-methylspiro[...] N/A C₁₉H₂₁ClN₂ 312.84 2-(4-Chlorophenyl), 1'-Methyl N/A N/A
Key Observations:

Substituent Effects: 5-Methyl vs. Boc vs. Methylsulfonyl: The Boc group is a neutral protecting group, while the methylsulfonyl moiety is electron-withdrawing, altering reactivity and solubility .

Molecular Weight : Fluorine substitution increases molecular weight slightly (342.84 vs. 338.9) due to its higher atomic mass .

Biological Activity

1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that combines elements of indoline and piperidine. Its full chemical name is tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate, with a CAS number of 878376-82-0. The presence of the tert-butyl group contributes to its lipophilicity, potentially enhancing its bioavailability.

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Antidepressant Effects : Studies indicate that derivatives of spiro[indoline-3,4'-piperidine] compounds can potentiate the effects of 5-hydroxytryptophan (5-HTP), suggesting potential antidepressant properties. For instance, one derivative showed an effective dose (ED50) of 7.8 mg/kg in animal models .
  • Anticonvulsant Properties : The compound has been shown to provide protection against seizures induced by supramaximal electroshock (SES), with a notable effective dose observed at 17.3 mg/kg .
  • Anti-inflammatory Activity : In vitro studies have demonstrated that certain indoline-based compounds can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. A related compound exhibited IC50 values of approximately 0.45 μM against isolated 5-LOX, indicating strong anti-inflammatory potential .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • MDM2-p53 Interaction Disruption : Spirocyclic compounds have been shown to disrupt the MDM2-p53 interaction, which is crucial for tumor suppression. This mechanism underlies their anticancer activity .
  • Inhibition of Lipoxygenase Enzymes : By inhibiting lipoxygenases, these compounds can reduce the production of pro-inflammatory mediators, which may be beneficial in treating inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeMechanismEffective Dose/IC50Reference
AntidepressantPotentiation of 5-HTPED50 = 7.8 mg/kg
AnticonvulsantSES ProtectionED50 = 17.3 mg/kg
Anti-inflammatoryInhibition of 5-LOXIC50 = 0.45 μM
AnticancerMDM2-p53 DisruptionN/A

Q & A

Q. Methodological Approach

  • Assay validation : Use standardized cell lines (e.g., MCF-7 for anticancer studies) and replicate conditions from literature (e.g., 48-hour incubation ).
  • Data normalization : Account for batch-to-batch compound purity variations via HPLC (>98% purity threshold) .
  • Statistical analysis : Apply ANOVA to compare IC50 values across studies, considering solvent effects (DMSO vs. ethanol) on bioavailability .

What analytical techniques are recommended for characterizing spiro[indoline-piperidine] derivatives, and how can impurities be quantified?

Q. Basic Characterization

  • NMR/IR : Confirm spiro junction geometry (e.g., δ 3.2–3.8 ppm for piperidine protons in ¹H NMR) and Boc-group stability .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ = 302.37 for the parent compound) .

Q. Advanced Purity Analysis

  • HPLC-MS : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to detect impurities (<0.5% threshold) .
  • Reference standards : Cross-check against pharmacopeial impurities (e.g., EP/BP guidelines for related hydrochlorides) .

How can the stereochemical outcomes of spiro[indoline-piperidine] derivatives be controlled during synthesis?

Q. Regioselective Strategies

  • Chiral auxiliaries : Introduce L-proline derivatives to direct spirocyclization enantioselectivity (e.g., 80% ee achieved via hydrogen bonding) .
  • Crystallography : Resolve stereoisomers using X-ray diffraction (e.g., CCDC deposition codes for structural validation) .

What are the stability considerations for this compound under experimental conditions?

Q. Key Factors

  • pH sensitivity : Store at pH 4–6 to prevent Boc-group hydrolysis. Avoid strong oxidizers (e.g., KMnO4) .
  • Thermal stability : Decomposition occurs >150°C; use inert atmospheres (N2/Ar) during reactions .

Q. Advanced Handling

  • Lyophilization : For long-term storage, lyophilize at -20°C in amber vials to prevent photodegradation .

What computational methods support the design of spiro[indoline-piperidine] derivatives with enhanced receptor binding?

Q. Molecular Modeling

  • Docking studies : Use AutoDock Vina to predict interactions with serotonin receptors (5-HT2A, ΔG ≤ -9 kcal/mol) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with logP values for blood-brain barrier penetration .

How can researchers validate the neuropharmacological potential of this compound in vitro?

Q. Experimental Design

  • Receptor assays : Screen against GABA_A or NMDA receptors using patch-clamp electrophysiology (IC50 ≤ 10 µM for anxiolytic activity) .
  • Cellular models : Differentiate SH-SY5Y neurons and measure cAMP levels post-treatment (ELISA-based quantification) .

What are the best practices for resolving contradictory toxicity data in preclinical studies?

Q. Risk Mitigation

  • In vitro profiling : Use HepG2 cells for hepatotoxicity screening (LD50 > 100 µM acceptable) .
  • Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., quinone imines) linked to genotoxicity .

How does the hydrochloride salt form influence solubility and bioavailability compared to freebase?

Q. Physicochemical Analysis

  • Solubility testing : Hydrochloride salts exhibit 2–3× higher aqueous solubility (e.g., 15 mg/mL in PBS) than freebases .
  • Bioavailability : Conduct Caco-2 permeability assays; hydrochloride forms show 80% absorption vs. 50% for freebases .

What industrial-scale purification techniques ensure high yield and compliance with regulatory standards?

Q. Advanced Methods

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (5–20% gradient) for gram-scale purification .
  • Crystallization : Optimize solvent mixtures (ethanol/water 70:30) to achieve >99% purity per ICH Q3A guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride
Reactant of Route 2
1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride

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